Acetamide, 2-(acetyloxy)-N-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-(acetyloxy)-N-(phenylmethyl)-: is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to a phenylmethyl group and an acetyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ammonium Carbonate Method: One common method for preparing acetamide involves the reaction of glacial acetic acid with ammonium carbonate.
Electrosynthesis: Recent advancements in green chemistry have led to the use of electrosynthesis for the preparation of amides, including acetamide.
Industrial Production Methods:
Ammonium Acetate Distillation: Industrially, acetamide can be produced by the rapid distillation of ammonium acetate.
Ammonia and Acetic Anhydride Reaction: Another industrial method involves treating acetic anhydride with ammonia to produce acetamide.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Acetamide can undergo hydrolysis in the presence of acids or bases to yield acetic acid and ammonia.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Acid-Catalyzed Hydrolysis: Involves the use of hydronium ions to protonate the carbonyl oxygen, making the carbon more electrophilic and reactive.
Base-Catalyzed Hydrolysis: Utilizes hydroxide ions to attack the carbonyl carbon, leading to the formation of acetic acid and ammonia.
Major Products:
Acetic Acid and Ammonia: The primary products of hydrolysis reactions involving acetamide.
Scientific Research Applications
Chemistry:
- Acetamide derivatives are used as intermediates in organic synthesis and as solvents in various chemical reactions .
Biology:
- Acetamide utilization tests are employed to differentiate non-fermentative, gram-negative bacteria based on their ability to use acetamide as a carbon source .
Medicine:
- Acetamide derivatives have potential applications in pharmaceuticals, particularly in the development of drugs targeting specific enzymes and pathways .
Industry:
Mechanism of Action
Mechanism:
- The mechanism of action of acetamide involves its interaction with specific enzymes and molecular targets. For example, in the case of acetamide utilization tests, the enzymatic action of acylamidase breaks down acetamide into ammonia, which increases the alkalinity of the medium .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Acetic Acid Amide:
N-Phenylacetamide: This compound has a phenyl group attached to the nitrogen atom but does not have the acetyloxy group.
Uniqueness:
Properties
CAS No. |
158818-32-7 |
---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
[2-(benzylamino)-2-oxoethyl] acetate |
InChI |
InChI=1S/C11H13NO3/c1-9(13)15-8-11(14)12-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,12,14) |
InChI Key |
JELWNMUZTDVJMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(=O)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.